

Technical Support Center: ABBV-4083 Preclinical to Human Data Translation

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Compound of Interest		
Compound Name:	ABBV-4083	
Cat. No.:	B3324188	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **ABBV-4083**. The information is designed to address specific issues that may be encountered when translating preclinical findings to human studies.

Frequently Asked Questions (FAQs)

Q1: We are observing different pharmacokinetic (PK) profiles for **ABBV-4083** in our animal models compared to the reported human Phase I data. What could be the reason for this discrepancy?

A1: Discrepancies in pharmacokinetic profiles between preclinical species and humans are common. For **ABBV-4083**, several factors could contribute to these differences:

- Metabolic Differences: The rate and pathways of drug metabolism can vary significantly between species. While preclinical studies in rats and dogs indicated a favorable safety profile, the specific metabolic enzymes and their efficiency may differ from those in humans.
 [1]
- Dose Proportionality: The Phase I study in humans revealed that the maximum concentration (Cmax) and area under the curve (AUC) of flubentylosin (ABBV-4083) increased in a more than dose-proportional manner.[2][3] This suggests that saturation of metabolic or clearance pathways may occur at higher doses in humans, a phenomenon that might not have been as apparent or occurred at different dose levels in preclinical animal models.



 Half-life: In humans, ABBV-4083 has a reported half-life of less than 4 hours at doses up to 400 mg.[2][3] It is crucial to compare this with the half-life observed in your specific animal model to understand differences in drug exposure over time.

Troubleshooting Steps:

- Review Dosing Regimen: Ensure that the dosing regimen in your animal model is appropriately scaled to achieve plasma concentrations comparable to those in the human studies.
- Allometric Scaling: Utilize allometric scaling principles as a starting point for dose selection, but be aware of its limitations, especially for drugs with non-linear pharmacokinetics.
- Metabolite Profiling: If feasible, conduct metabolite profiling in your animal model and compare it to any available human data to identify species-specific metabolic pathways.

Q2: Our preclinical toxicology studies in rodents did not predict the liver enzyme elevations seen in the human Phase I trial. How can we better anticipate such adverse events?

A2: The observation of reversible, asymptomatic elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) at a high dose (1000 mg) in the human Phase I study, which were not highlighted in preclinical reports, is a key translational challenge.

- Species-Specific Toxicity: The dog was identified as the most sensitive species in preclinical toxicology studies, with a no-observed-adverse-effect level (NOAEL) of 15 mg/kg/day.
 However, the specific toxicities observed in dogs may differ from those in humans. Liver enzyme elevations are a common finding in human clinical trials that may not always be predicted by standard preclinical models.
- Dose Level: The liver effects in humans were seen at a high dose of 1000 mg. It is possible
 that the dose levels used in the preclinical toxicology studies, while multiples of the
 efficacious dose, did not reach the threshold for inducing this specific adverse event in the
 tested species.

Troubleshooting and Mitigation Strategies:



- Extended Monitoring in Preclinical Studies: In future preclinical studies with similar compounds, consider including more sensitive or exploratory biomarkers of liver injury beyond standard measurements.
- In Vitro Hepatotoxicity Models: Utilize human-derived in vitro models, such as primary human hepatocytes or liver spheroids, to assess the potential for hepatotoxicity.
- Careful Dose Escalation in Humans: The findings from the ABBV-4083 Phase I study
 underscore the importance of careful dose escalation in first-in-human trials, with close
 monitoring of liver function tests, even when preclinical data are reassuring.

Quantitative Data Summary

Table 1: Comparison of ABBV-4083 Preclinical Efficacy and Safety

Parameter	Animal Model(s)	Observation	Citation
Efficacy	B. malayi, L. sigmodontis, O. ochengi	>90% Wolbachia depletion with a 1-2 week course of treatment.	
L. sigmodontis (jirds)	At 150 mg/kg daily for 14 days, Wolbachia levels were reduced by >90%.		
Safety	Rats and Dogs	No adverse effects at doses (50 mg/kg) achieving plasma concentrations >10-fold above the efficacious concentration.	
Dogs	Identified as the most sensitive species with a NOAEL of 15 mg/kg/day.		_



Table 2: ABBV-4083 (Flubentylosin) Phase I Human Clinical Trial Data

Parameter	Human Volunteers	Citation
Maximum Tolerated Dose	400 mg for 14 days.	
Pharmacokinetics (at ≤ 400 mg)	Cmax reached in 1-2 hours; half-life < 4 hours.	
Dose Proportionality	Cmax and AUC increased in a more than dose-proportional manner.	
Most Frequent Adverse Events	Nausea (10%), Headache (8%).	
Dose-Limiting Toxicity	Reversible, asymptomatic ALT and AST elevations at a single 1000 mg dose.	

Experimental Protocols

Preclinical In Vivo Efficacy Study in Jirds (Litomosoides sigmodontis model)

- Animal Model: Female jirds (Meriones unguiculatus) infected with L. sigmodontis larvae through the bites of Ornithonyssus bacoti mites.
- Treatment Groups:
 - Vehicle control group (n=7).
 - **ABBV-4083** group (n=7) receiving 150 mg/kg orally, once daily for 14 days. The drug was dissolved in 0.5% HPMC/0.02% Tween-80.
- Efficacy Assessment:
 - Wolbachia levels in recovered female adult worms were measured 16 weeks posttreatment initiation.



 Circulating microfilariae (MF) levels in 10 μl of peripheral blood were assessed at weekly intervals.

Phase I First-in-Human Study Design

- Study Population: Healthy adult subjects.
- Study Design: A three-part, single-center study.
 - Part 1: Single Ascending Dose (SAD): Subjects received single doses of 40, 100, 200, 400, or 1000 mg of flubentylosin or placebo.
 - o Part 2: Food Effect: Subjects received a 1000 mg dose under fed and fasting conditions.
 - Part 3: Multiple Ascending Dose (MAD): Subjects received daily doses of 100 mg for 7 days, 200 mg for 7 or 14 days, or 400 mg for 7 or 14 days.

Assessments:

- Safety: Monitoring of adverse events, clinical laboratory tests, vital signs, and ECGs.
- Pharmacokinetics: Serial blood sampling to determine plasma concentrations of flubentylosin and calculate PK parameters (Cmax, AUC, half-life).

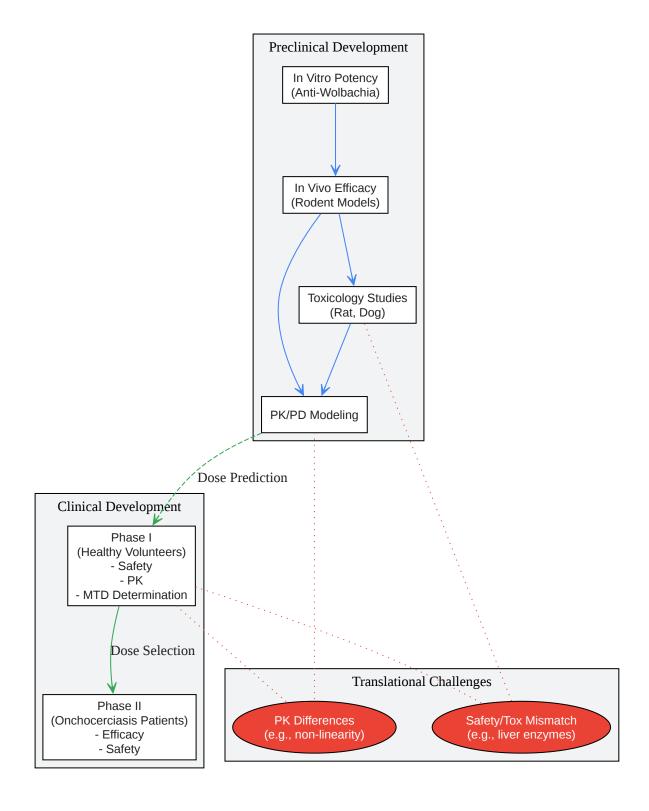
Visualizations





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Caption: Mechanism of action of ABBV-4083.





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Caption: ABBV-4083 development workflow and translational challenges.

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References

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